CID 71350868
Description
For example, CID 72863 (a brominated aromatic compound) and CID 315608 (a sulfur-containing heterocycle) are structurally annotated in and , respectively, with data on solubility, logP, and hazard classifications. CID 71350868 likely follows similar metadata conventions, though its specific properties remain unstated in the provided materials .
Properties
CAS No. |
37296-91-6 |
|---|---|
Molecular Formula |
LiMoO |
Molecular Weight |
118.9 g/mol |
InChI |
InChI=1S/Li.Mo.O |
InChI Key |
KRMNVGXOUQSDJW-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O=[Mo] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71350868 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
CID 71350868 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: It could be investigated for potential therapeutic effects or as a drug candidate.
Industry: It might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for CID 71350868 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its use, such as in a therapeutic or industrial application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights structural comparison methods for compounds like oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) and betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267). These comparisons emphasize:
- Core scaffold similarities (e.g., steroid backbones in , triterpenoid frameworks in ).
- Substituent variations (e.g., methyl or caffeoyl groups altering solubility and bioactivity) .
Physicochemical Properties
Key parameters for comparison include:
| Property | CID 71350868* | CID 72863 (Analog) | CID 315608 (Analog) |
|---|---|---|---|
| Molecular Weight | Not provided | 201.02 g/mol | 154.14 g/mol |
| Solubility (Water) | Not provided | 0.687 mg/ml | 2.58 mg/ml |
| LogP (Partition Coeff.) | Not provided | -2.47 (ESOL) | -6.55 (Skin Perm.) |
| Hazard Classification | Not provided | H302 (Toxic) | H315-H319 (Irritant) |
*Data inferred from analogous compounds in and .
Critical Analysis of Comparison Methodologies
The evidence underscores challenges in cross-study comparisons:
- Data heterogeneity: Variability in experimental conditions (e.g., solubility measured in water vs. ethanol) complicates direct comparisons .
- Undertrained models : Machine learning frameworks (e.g., BERT, Transformer) in –3 highlight the need for rigorous hyperparameter tuning to avoid biased conclusions.
- Structural vs. functional similarity : While this compound may share scaffolds with oscillatoxins or betulin derivatives, functional divergence (e.g., toxicity, bioavailability) must be empirically validated .
Tables Summarizing Key Findings
Table 1: Structural Analogues of this compound
| CID | Core Scaffold | Key Substituents | Bioactivity | Source |
|---|---|---|---|---|
| 71350868 | Not specified | — | — | PubChem |
| 101283546 | Oscillatoxin | Methyl, hydroxyl | Cytotoxic | |
| 72326 | Betulin | Hydroxyl, alkene | Anti-inflammatory |
Table 2: Pharmacokinetic Comparison
| CID | LogS (ESOL) | Bioavailability Score | Hazard Class |
|---|---|---|---|
| 71350868 | — | — | — |
| 72863 | -2.47 | 0.55 | H302 (Oral toxic) |
| 315608 | -6.55 | 0.55 | H315-H319 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
